molecular formula C15H18Cl2F3N5O B10925799 N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methylpropanamide

N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methylpropanamide

Cat. No.: B10925799
M. Wt: 412.2 g/mol
InChI Key: QYLFLXMDXGCDPR-UHFFFAOYSA-N
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Description

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings substituted with chlorine, ethyl, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, which are then coupled through various chemical reactions. Common reagents used in these reactions include chlorinating agents, alkylating agents, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the pyrazole rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

  • **N~1~-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE
  • **N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE

Uniqueness

N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C15H18Cl2F3N5O

Molecular Weight

412.2 g/mol

IUPAC Name

N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-methylpropanamide

InChI

InChI=1S/C15H18Cl2F3N5O/c1-4-24-11(10(16)7-21-24)8-23(3)12(26)5-6-25-9(2)13(17)14(22-25)15(18,19)20/h7H,4-6,8H2,1-3H3

InChI Key

QYLFLXMDXGCDPR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)Cl)CN(C)C(=O)CCN2C(=C(C(=N2)C(F)(F)F)Cl)C

Origin of Product

United States

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